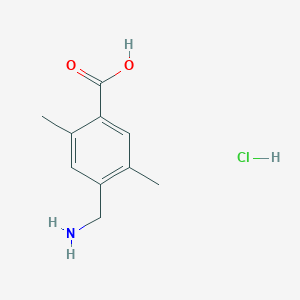

4-(Aminomethyl)-2,5-dimethylbenzoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Aminomethylphenylboronic acid hydrochloride” is a compound used in various chemical reactions . It’s a white solid, although commercial samples can appear gray . It’s slightly soluble in water .

Synthesis Analysis

While specific synthesis methods for “4-(Aminomethyl)-2,5-dimethylbenzoic acid;hydrochloride” were not found, related compounds such as “4-Aminobenzoic acid” are prepared mainly by two routes: Reduction of 4-nitrobenzoic acid and Hoffman degradation of the monoamide derived from terephthalic acid .Molecular Structure Analysis

The molecular formula for “4-Aminomethylphenylboronic acid hydrochloride” is C7H11BClNO2 . For a related compound, “4-Aminobenzoic acid”, the formula is H2NC6H4CO2H .Physical And Chemical Properties Analysis

“4-Aminomethylphenylboronic acid hydrochloride” is a solid and should be stored in a dark place, in an inert atmosphere, at 2-8°C . The related compound, “4-Aminobenzoic acid”, is a white-grey crystal with a density of 1.374 g/mL, a melting point of 187 to 189 °C, and a boiling point of 340 °C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The synthesis of various compounds, including 2-amino-4,5-dimethylbenzoic acid, is a fundamental application, demonstrating the compound's role in forming intermediate or final products in chemical reactions. Cheng Lin (2013) outlined a method for synthesizing 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline, highlighting its structural characterization through Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) (Cheng Lin, 2013).

Corrosion Inhibition

- The compound's derivatives have been investigated for their potential in corrosion inhibition. A study by K. C. Emregül and M. Hayvalı (2006) on Schiff base compounds derived from phenazone and vanillin demonstrated their effectiveness in reducing the corrosion rate of steel in acidic environments, offering insights into the compound's applicability in protecting metal surfaces (Emregül & Hayvalı, 2006).

Medical Applications

- The modification of polymers through condensation reactions with amines, including derivatives of 4-(Aminomethyl)-2,5-dimethylbenzoic acid;hydrochloride, has been explored for medical applications. A study demonstrated the successful modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels with various amines, enhancing their swelling properties and thermal stability, with potential uses in drug delivery and wound healing (Aly & El-Mohdy, 2015).

Supramolecular Architecture

- Studies on non-covalent interactions between organic bases and acids reveal the compound's role in forming complex supramolecular architectures. Research into how 4-dimethylaminopyridine binds with organic acid derivatives has expanded understanding of molecular interactions and the formation of crystalline complexes, paving the way for novel material designs (Zhang et al., 2015).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(aminomethyl)-2,5-dimethylbenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-6-4-9(10(12)13)7(2)3-8(6)5-11;/h3-4H,5,11H2,1-2H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQCMRXQSVMTMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)C)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(diethylamino)propyl)-4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2698898.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2698899.png)

![2-fluoro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2698903.png)

![3-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2698910.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)urea](/img/structure/B2698913.png)

![N-(3,4-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2698914.png)

![2-Amino-2-[3-(3,5-dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2698915.png)

![L-Valine, N-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B2698919.png)

![2-[(E)-But-2-enyl]-6-(4-chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2698920.png)